

# The Pharmacological Profile of Fosimdesonide: A Targeted Glucocorticoid Approach

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

Fosimdesonide is a potent glucocorticoid receptor modulator (GRM) that constitutes the cytotoxic payload of the antibody-drug conjugate (ADC) Adalimumab Fosimdesonide (coded as ABBV-154). This investigational therapeutic agent is designed for the targeted delivery of a glucocorticoid to immune cells expressing transmembrane tumor necrosis factor-alpha (TNF-α). By leveraging the specificity of the anti-TNF-α monoclonal antibody adalimumab, Adalimumab Fosimdesonide aims to concentrate the anti-inflammatory activity of its glucocorticoid payload at sites of inflammation, thereby enhancing efficacy while minimizing the systemic adverse effects commonly associated with glucocorticoid therapy. This document provides a comprehensive overview of the pharmacological profile of Fosimdesonide, detailing its mechanism of action, preclinical data, and clinical trial outcomes for Adalimumab Fosimdesonide.

#### Introduction

Glucocorticoids are highly effective anti-inflammatory and immunosuppressive agents widely used in the treatment of autoimmune and inflammatory diseases. However, their long-term systemic use is limited by a well-documented profile of serious side effects. Adalimumab **Fosimdesonide** (ABBV-154) represents a novel therapeutic strategy to overcome this limitation by selectively delivering a potent GRM, **Fosimdesonide**, to activated immune cells. The ADC consists of the fully human anti-TNF-α monoclonal antibody, adalimumab, conjugated



to **Fosimdesonide** via a stable linker. This targeted delivery is intended to achieve high local concentrations of the glucocorticoid at the site of inflammation, leading to improved therapeutic outcomes with a reduced systemic glucocorticoid burden.

## Adalimumab Fosimdesonide (ABBV-154) Structure and Composition

Adalimumab **Fosimdesonide** is a complex molecule comprising three key components:

- Monoclonal Antibody: Adalimumab, a human IgG1 monoclonal antibody that binds with high affinity and specificity to human TNF- $\alpha$ .
- Payload: Fosimdesonide, a potent glucocorticoid receptor modulator.
- Linker: A stable linker that connects **Fosimdesonide** to the adalimumab antibody. For ABBV-154, a bromoacetamide (BrAc) attachment chemistry is used with a Gly-Glu linker and a phosphate prodrug modification to improve stability and homogeneity.[1] The drug-to-antibody ratio (DAR) for Adalimumab **Fosimdesonide** is approximately 3.9 to 4.[1][2]

#### **Mechanism of Action**

The proposed mechanism of action for Adalimumab **Fosimdesonide** involves a multi-step process that combines the biological activities of both the antibody and the payload.

- Targeting: The adalimumab component of the ADC binds to transmembrane TNF- $\alpha$  expressed on the surface of activated immune cells, such as macrophages and T cells, which are key mediators of inflammation in autoimmune diseases.
- Internalization: Upon binding, the ADC-TNF-α complex is internalized by the target cell through receptor-mediated endocytosis.
- Payload Release: Within the cell, the ADC is trafficked to the lysosome, where the linker is cleaved by lysosomal enzymes, releasing the active Fosimdesonide payload into the cytoplasm.
- Pharmacological Effect: The released Fosimdesonide, a glucocorticoid receptor modulator, binds to and activates intracellular glucocorticoid receptors (GR). The activated GR then



translocates to the nucleus and modulates the transcription of target genes, leading to a potent anti-inflammatory response. This includes the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines.

By delivering the glucocorticoid payload directly to the cells driving the inflammatory process, Adalimumab **Fosimdesonide** is designed to maximize the anti-inflammatory effect at the site of disease while minimizing systemic exposure to the active glucocorticoid.



Click to download full resolution via product page

Mechanism of action of Adalimumab Fosimdesonide.

#### **Pharmacodynamics**

The primary pharmacodynamic effect of **Fosimdesonide**, following its release from the ADC, is the modulation of glucocorticoid-responsive genes. A key consideration for a targeted glucocorticoid approach is the potential for systemic glucocorticoid effects. Clinical studies with Adalimumab **Fosimdesonide** have monitored serum cortisol levels as a biomarker for systemic glucocorticoid activity. In a Phase 2b study in patients with rheumatoid arthritis, the rates of treatment-emergent adverse events for all doses of ABBV-154 were similar to placebo, suggesting a favorable safety profile with respect to systemic glucocorticoid side effects.[3]

#### **Pharmacokinetics**

The pharmacokinetic profile of Adalimumab **Fosimdesonide** has been evaluated in clinical trials. A study in healthy adults assessed the pharmacokinetics following subcutaneous



injections of two different formulations of ABBV-154.[4] The key pharmacokinetic parameters measured included:

- Cmax: Maximum Observed Plasma Concentration
- Tmax: Time to Maximum Observed Plasma Concentration
- AUCt: The Area Under the Plasma Concentration-Time Curve from Time 0 to Time of the Last Measurable Concentration
- AUC∞: The Area Under the Plasma Concentration-Time Curve from Time 0 to Infinity
- t1/2: The Terminal Phase Elimination Half-Life

A clinical trial (NCT04888585) was designed to assess the pharmacokinetics of multiple intravenous injections of ABBV-154 in participants with Rheumatoid Arthritis.[5]

#### **Clinical Efficacy and Safety**

The clinical development of Adalimumab **Fosimdesonide** has been investigated in patients with rheumatoid arthritis (RA) and polymyalgia rheumatica (PMR). However, the development of ABBV-154 was discontinued as the benefit-risk profile was not considered sufficiently differentiated from existing therapies.[6]

#### **Rheumatoid Arthritis**

A Phase 2b, randomized, placebo-controlled trial evaluated the efficacy and safety of ABBV-154 in patients with moderately to severely active RA who had an inadequate response to at least one prior biologic or targeted synthetic disease-modifying antirheumatic drug (b/tsDMARD).[3]

Table 1: ACR Response Rates at Week 12 in Patients with Rheumatoid Arthritis[3]



| Response                                                                                                                                                            | Placebo<br>(n=96) | ABBV-154<br>40 mg Q2W<br>(n=94) | ABBV-154<br>150 mg<br>Q2W (n=94) | ABBV-154<br>340 mg<br>Q2W (n=94) | ABBV-154<br>340 mg<br>Q4W (n=94) |
|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------|---------------------------------|----------------------------------|----------------------------------|----------------------------------|
| ACR20                                                                                                                                                               | -                 | P < 0.001                       | P < 0.001                        | P < 0.001                        | P < 0.001                        |
| ACR50                                                                                                                                                               | 6.3%              | 25.5% (P < 0.001)               | 35.1% (P < 0.001)                | 44.4% (P < 0.001)                | 33.0% (P < 0.001)                |
| ACR70                                                                                                                                                               | -                 | -                               | -                                | -                                | -                                |
| Q2W: every other week; Q4W: every 4 weeks. Specific percentages for ACR20 and ACR70 were not detailed in the abstract but were noted as significantly higher in all |                   |                                 |                                  |                                  |                                  |

The study concluded that ABBV-154 demonstrated superior efficacy over placebo. The rates of treatment-emergent adverse events were comparable to placebo.[3]

#### Polymyalgia Rheumatica

**ABBV-154** 

placebo for ACR20.

groups versus

A Phase 2, randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of ABBV-154 in adults with glucocorticoid-dependent PMR.[6][7] The primary endpoint was the



time to disease flare.

Table 2: Efficacy Outcomes in Patients with Polymyalgia Rheumatica[6][7]

| Outcome                                                                                   | Placebo (n=50) | ABBV-154 40<br>mg Q2W<br>(n=42) | ABBV-154 150<br>mg Q2W<br>(n=45) | ABBV-154 340<br>mg Q2W<br>(n=44) |
|-------------------------------------------------------------------------------------------|----------------|---------------------------------|----------------------------------|----------------------------------|
| Hazard Ratio for<br>Time to Flare<br>(vs. Placebo)                                        | -              | 0.49 (P=0.017)                  | 0.44 (P=0.006)                   | 0.20 (P < 0.001)                 |
| Flare-Free State at Week 24                                                               | 28.2%          | 46.4%                           | 46.9%                            | 70.6% (P < 0.001)                |
| Mean Change in<br>Cumulative<br>Glucocorticoid<br>Dose by Week<br>24 (mg, vs.<br>Placebo) | -              | -88.7                           | -164.8 (P=0.007)                 | -182.6 (P=0.003)                 |
| Q2W: every other week.                                                                    |                |                                 |                                  |                                  |

ABBV-154 was generally well-tolerated, with treatment-emergent adverse events being similar between the treatment and placebo groups.[7]

# Key Experimental Protocols In Vitro Glucocorticoid Receptor Activation Assay (GRE Reporter Assay)

This assay is used to determine the potency of **Fosimdesonide** in activating the glucocorticoid receptor.

Protocol:

#### Foundational & Exploratory





- Cell Line: A human cell line (e.g., HeLa or A549) is stably transfected with a reporter plasmid containing multiple copies of a glucocorticoid response element (GRE) upstream of a luciferase reporter gene. These cells are also engineered to express the human glucocorticoid receptor.
- Cell Seeding: The reporter cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with serial dilutions of Fosimdesonide or a reference glucocorticoid agonist (e.g., dexamethasone).
- Incubation: The plates are incubated for a defined period (e.g., 6-24 hours) to allow for GR activation and subsequent luciferase gene expression.
- Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of GRE-mediated gene transcription, is measured using a luminometer.
- Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated to determine the potency of Fosimdesonide.





Click to download full resolution via product page

Workflow for a GRE reporter gene assay.

### Lipopolysaccharide (LPS)-Stimulated Cytokine Release Assay in Human Monocytes

This assay evaluates the anti-inflammatory activity of Adalimumab **Fosimdesonide** by measuring the inhibition of pro-inflammatory cytokine production in human monocytes.



#### Protocol:

- Isolation of Monocytes: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are then purified from the PBMC population.
- Cell Culture: The purified monocytes are cultured in 96-well plates.
- Treatment: The cells are pre-treated with various concentrations of Adalimumab **Fosimdesonide**, adalimumab alone, or a control antibody for a specified duration.
- Stimulation: The cells are then stimulated with lipopolysaccharide (LPS), a potent inducer of pro-inflammatory cytokine production, for a defined period (e.g., 6-24 hours).[8]
- Supernatant Collection: After stimulation, the cell culture supernatants are collected.
- Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
- Data Analysis: The percentage of inhibition of cytokine release by Adalimumab
   Fosimdesonide is calculated relative to the LPS-stimulated control.





Click to download full resolution via product page

Workflow for LPS-stimulated cytokine release assay.

#### Murine Collagen-Induced Arthritis (CIA) Model



The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory therapeutics.

#### Protocol:

- Animal Strain: DBA/1 mice, which are highly susceptible to CIA, are typically used.[1]
- Immunization: On day 0, mice are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
- Booster: On day 21, a booster immunization of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
- Disease Monitoring: Following the booster immunization, mice are monitored daily for the onset and severity of arthritis. Clinical signs are scored based on the degree of erythema and swelling in the paws.
- Treatment: Once arthritis is established, mice are treated with Adalimumab **Fosimdesonide**, a control ADC, adalimumab alone, or vehicle.
- Efficacy Assessment: The efficacy of the treatment is assessed by monitoring the clinical arthritis score, paw swelling, and body weight over time. At the end of the study, joints may be collected for histological analysis to evaluate inflammation, cartilage damage, and bone erosion.

#### Conclusion

**Fosimdesonide**, as the glucocorticoid receptor modulator payload of Adalimumab **Fosimdesonide** (ABBV-154), represents a sophisticated approach to targeted anti-inflammatory therapy. The ADC is designed to leverage the specificity of adalimumab to deliver a potent glucocorticoid directly to TNF-α expressing immune cells, thereby concentrating its therapeutic effect at the site of inflammation. Preclinical and clinical data have demonstrated the potential of this approach to achieve significant anti-inflammatory efficacy. While the clinical development of Adalimumab **Fosimdesonide** has been discontinued, the pharmacological principles and the data generated from its investigation provide valuable insights for the future design and development of targeted immunomodulatory therapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. chondrex.com [chondrex.com]
- 2. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Study Details Page [abbvieclinicaltrials.com]
- 5. trials.arthritis.org [trials.arthritis.org]
- 6. Efficacy, Safety, Pharmacokinetics, and Immunogenicity of ABBV-154 in Adults With Glucocorticoid-Dependent Polymyalgia Rheumatica: A Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy, Safety, Pharmacokinetics, and Immunogenicity of ABBV-154 in Adults With Glucocorticoid-Dependent Polymyalgia Rheumatica: A Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [The Pharmacological Profile of Fosimdesonide: A Targeted Glucocorticoid Approach]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583008#pharmacological-profile-of-fosimdesonide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com